3-(4-Bromophenyl)-1-(4-chloro-3-nitrobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Description
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Properties
IUPAC Name |
[2-(4-bromophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-(4-chloro-3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrClN3O3S/c23-16-8-5-14(6-9-16)19-21(31)26(22(25-19)11-3-1-2-4-12-22)20(28)15-7-10-17(24)18(13-15)27(29)30/h5-10,13H,1-4,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCJCEQANNYGOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=S)N2C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Bromophenyl)-1-(4-chloro-3-nitrobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. Its structure, characterized by a diazaspiro framework and various functional groups, suggests significant pharmacological properties that merit detailed exploration.
Chemical Structure and Properties
- Molecular Formula : C22H19BrClN3O3S
- Molecular Weight : 520.83 g/mol
- IUPAC Name : 2-(4-bromophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-ylmethanone
The compound features a spirocyclic structure that includes both nitrogen and sulfur atoms, enhancing its reactivity and potential biological interactions. The presence of bromine, chlorine, and nitro groups contributes to its unique chemical behavior and biological activity.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may influence various cellular pathways, particularly those involved in cancer progression and antimicrobial activity.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : It has been suggested that the compound could activate apoptotic pathways in cancer cells, potentially through caspase activation.
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains by disrupting cell wall synthesis.
Anticancer Activity
Recent research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies on flavonols with similar substituents demonstrated IC50 values indicating potent inhibition of A549 lung cancer cells (IC50 = 0.46 ± 0.02 μM) compared to standard treatments like 5-fluorouracil (IC50 = 4.98 ± 0.41 μM) .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 6l (Flavonol) | 0.46 ± 0.02 | Induces apoptosis via mitochondrial pathways |
| 5-FU (Control) | 4.98 ± 0.41 | Standard chemotherapy agent |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been highlighted in various studies, where it was shown to possess enhanced antibacterial properties compared to analogues lacking similar functional groups . This increased activity is often attributed to the electron-donating effects of the bromine atom, which enhances the compound's reactivity towards bacterial targets.
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on a series of diazaspiro compounds revealed that those with halogen substitutions exhibited improved cytotoxic effects against various cancer cell lines. The presence of the nitro group was particularly noted for enhancing apoptosis induction through caspase activation pathways.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antibacterial effects of related thiosemicarbazide derivatives found that increased electron density from bromine substitution correlated with higher antibacterial efficacy against Gram-positive bacteria.
Future Directions
Given its promising biological activities, further research is warranted to elucidate the specific mechanisms by which this compound exerts its effects:
- Molecular Docking Studies : To identify potential binding sites on target proteins.
- In Vivo Studies : To assess therapeutic efficacy and safety profiles in animal models.
- Structure-Activity Relationship (SAR) Analysis : To optimize the compound's structure for enhanced activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
